6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,6-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-18-11-5-2-9(3-6-11)12(15)8-10(14)4-7-13(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGALNQCDTCUKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562001 | |
| Record name | 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119600-38-3 | |
| Record name | 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 4 Methoxyphenyl 4,6 Dioxohexanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.
The core of the target molecule is the 4,6-dioxohexanoic acid moiety. A primary disconnection strategy for this β-dicarbonyl system is the Claisen condensation. numberanalytics.commdpi.com This approach involves disconnecting the bond between the C4 and C5 positions, leading to two simpler precursor molecules: a ketone and an ester.
Specifically, a crossed Claisen condensation between a methyl ketone and a diethyl oxalate (B1200264) derivative can be envisioned. numberanalytics.com This disconnection reveals the potential for a convergent synthesis where two key fragments are prepared separately and then combined.
Another viable disconnection strategy involves the hydration of an alkynone. mdpi.com This would entail the synthesis of a precursor containing a carbon-carbon triple bond, which would then be hydrated to form the dicarbonyl functionality.
The 4-methoxyphenyl (B3050149) group can be introduced through several established synthetic methods. One common approach is the Friedel-Crafts acylation. This involves the reaction of anisole (B1667542) with a suitable acylating agent, such as a dicarboxylic acid anhydride (B1165640) or a derivative thereof, in the presence of a Lewis acid catalyst. For instance, the reaction of anisole with succinic anhydride can yield a 4-(4-methoxyphenyl)-4-oxobutyric acid precursor. google.com
Alternatively, the 4-methoxyphenyl group can be incorporated via a Grignard reaction. A Grignard reagent prepared from 4-bromoanisole (B123540) can be reacted with a suitable electrophile containing the remainder of the carbon skeleton.
A third approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling. These methods offer mild reaction conditions and high functional group tolerance.
Exploration of Precursor Synthesis Routes and Functional Group Interconversions
Based on the retrosynthetic analysis, the synthesis of 6-(4-methoxyphenyl)-4,6-dioxohexanoic acid can be approached through the condensation of levulinic acid with an appropriate aldehyde. researchgate.netnih.gov Specifically, the reaction of levulinic acid with 4-methoxybenzaldehyde (B44291) in the presence of a catalyst can yield 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid. Subsequent selective reduction of the carbon-carbon double bond would then furnish the target compound. researchgate.netnih.gov
The synthesis of the precursor, 6-aryl-4-oxohex-5-enoic acids, is typically achieved through a condensation reaction catalyzed by piperidine (B6355638) and acetic acid in toluene, with azeotropic removal of water. researchgate.netnih.gov The subsequent reduction of the arylidene derivatives can be carried out using catalytic hydrogenation with palladium on carbon (10% Pd/C) at room temperature. researchgate.netnih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency and success of the synthesis are highly dependent on the careful optimization of reaction parameters.
The formation of 1,4-dicarbonyl compounds can be achieved through various catalytic methods. Recent advancements have focused on the use of earth-abundant and less expensive metal catalysts. For example, cobalt(II) acetate (B1210297) has been reported as an effective catalyst for the oxidative coupling of aryl alkenes and ketones. acs.org Other strategies include the use of dual catalysts, such as copper/manganese systems, for the decarboxylative oxyalkylation of alkynyl carboxylic acids with ketones. acs.org Photoredox catalysis has also emerged as a powerful tool for the synthesis of 1,4-dicarbonyl compounds. acs.org
In the context of Claisen condensations, the choice of base is critical. numberanalytics.comnumberanalytics.com Strong bases like sodium ethoxide and lithium diisopropylamide (LDA) are commonly employed to facilitate the deprotonation of the ester or carbonyl compound, generating the necessary enolate ion. numberanalytics.comnumberanalytics.com
The choice of solvent can significantly influence the rate and selectivity of the synthesis. numberanalytics.com For Claisen-type condensations, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often preferred as they can stabilize the enolate intermediate. numberanalytics.com In some cases, solvent-free conditions using grinding techniques have been shown to provide quantitative yields in Claisen-Schmidt reactions. researchgate.net
The reaction temperature is another crucial parameter. While some condensations proceed at room temperature, others may require heating to reflux to achieve a reasonable reaction rate and yield. researchgate.net The optimization of these conditions is essential to minimize side reactions and maximize the formation of the desired product. For instance, in the synthesis of β-diketones, THF has been found to be a more suitable solvent than diethyl ether due to its higher boiling point and better solubility of the resulting sodium salts. nih.govd-nb.info
Interactive Data Table of Research Findings
| Parameter | Condition | Effect on Synthesis | Reference |
| Catalyst (Claisen) | Sodium Ethoxide | Facilitates enolate formation | numberanalytics.comnumberanalytics.com |
| Catalyst (Claisen) | Lithium Diisopropylamide (LDA) | Facilitates enolate formation, often with high selectivity | numberanalytics.comnumberanalytics.com |
| Catalyst (Dicarbonyl Synthesis) | Cobalt(II) Acetate | Effective for oxidative coupling of aryl alkenes and ketones | acs.org |
| Catalyst (Dicarbonyl Synthesis) | Copper/Manganese | Used in dual catalytic systems for decarboxylative oxyalkylation | acs.org |
| Solvent (Claisen) | Tetrahydrofuran (THF) | Polar aprotic solvent, stabilizes enolate | numberanalytics.comnih.govd-nb.info |
| Solvent (Claisen) | Dimethylformamide (DMF) | Polar aprotic solvent, stabilizes enolate | numberanalytics.com |
| Reaction Condition | Grinding (Solvent-free) | Can lead to quantitative yields in Claisen-Schmidt reactions | researchgate.net |
| Reaction Condition | Temperature | Varies depending on the specific reaction; may require heating to reflux | researchgate.net |
Development of Novel and Sustainable Synthetic Pathways
The pursuit of novel and sustainable synthetic pathways for producing this compound is driven by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Research in this area focuses on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. While established methods provide a foundation, emerging strategies offer significant improvements in terms of yield, purity, and sustainability.
One of the conventional methods for synthesizing 6-aryl-4-oxohexanoic acids involves a two-step process. nih.gov This begins with a condensation reaction between an appropriate aromatic aldehyde and levulinic acid. nih.gov In the case of this compound, this would involve the reaction of 4-methoxybenzaldehyde with levulinic acid. This initial step is typically followed by a reduction of the resulting arylidene derivative to yield the final product. nih.gov
Building upon such classical foundations, recent advancements in organic synthesis have paved the way for more environmentally benign alternatives. These modern approaches often employ innovative catalytic systems and reaction media to enhance efficiency and reduce waste. For instance, the application of domino reactions, which combine multiple synthetic steps into a single procedure, is a promising strategy. A notable example, although for a different but structurally related compound, is the use of a natural deep eutectic solvent (NADES) composed of L-proline and glycerol (B35011) in a domino Knoevenagel–Michael reaction. mdpi.com This method, further enhanced by microwave irradiation, has been shown to significantly shorten reaction times and increase yields. mdpi.com The recyclability of the NADES also aligns with the principles of green chemistry. mdpi.com
Furthermore, the exploration of biodegradable and readily available catalysts is a key aspect of sustainable synthesis. Natural catalysts, such as those derived from lime and lemon juice, have been successfully used in condensation reactions for the synthesis of other heterocyclic compounds containing the 4-methoxyphenyl group. researchgate.netneliti.com These natural catalysts offer an attractive alternative to conventional acid or base catalysts, which can be corrosive and environmentally harmful.
The following tables summarize and compare a conventional synthetic approach with a proposed novel and sustainable pathway, drawing inspiration from methodologies applied to similar molecular scaffolds.
Table 1: Conventional Synthetic Approach for 6-Aryl-4-Oxohexanoic Acids
| Step | Reactants | Catalyst | Solvent | Conditions | Outcome | Reference |
| 1. Condensation | Aromatic Aldehyde, Levulinic Acid | Piperidine, Acetic Acid | Toluene | - | 6-Aryl-4-oxohex-5-enoic acid | nih.gov |
| 2. Reduction | 6-Aryl-4-oxohex-5-enoic acid | Palladium on Carbon (10%) | - | Room Temperature, Hydrogen | 6-Aryl-4-oxohexanoic acid | nih.gov |
Table 2: Proposed Novel and Sustainable Synthetic Pathway
| Feature | Proposed Method | Rationale and Potential Advantages | Relevant Research |
| Catalyst | Natural Deep Eutectic Solvent (e.g., L-proline/glycerol) or Natural Acid (e.g., citric acid from lime/lemon juice) | Biodegradable, reusable, non-toxic, and readily available. Reduces the need for hazardous catalysts. | mdpi.comresearchgate.netneliti.com |
| Solvent | Natural Deep Eutectic Solvent or Water | Environmentally benign, reduces volatile organic compound (VOC) emissions. | mdpi.comacademicjournals.org |
| Energy Source | Microwave Irradiation | Significant reduction in reaction time, leading to energy savings and potentially higher yields. | mdpi.com |
| Reaction Type | Domino Reaction (e.g., Knoevenagel-Michael) | Combines multiple steps into a single operation, reducing waste, time, and resources. | mdpi.com |
The development of these sustainable pathways is not only academically intriguing but also holds industrial relevance. By prioritizing green chemistry principles, the synthesis of this compound and related compounds can become more cost-effective and environmentally responsible. Future research will likely focus on optimizing these novel methods and expanding their applicability to a broader range of substrates.
Elucidation of Reaction Chemistry and Mechanistic Pathways of 6 4 Methoxyphenyl 4,6 Dioxohexanoic Acid
Reactivity Profile of the Dioxohexanoic Acid System
The core of the molecule's reactivity lies in the 1,3-dicarbonyl moiety (specifically, a 4,6-dioxo system) and the carboxylic acid. These groups influence each other and provide multiple sites for chemical modification.
Nucleophilic Additions to Ketone Carbonyls
The compound possesses two distinct ketone carbonyl groups at the C4 and C6 positions, both of which are electrophilic and susceptible to nucleophilic attack. The C6-carbonyl is part of an aryl ketone, while the C4-carbonyl is an alkyl ketone. Generally, alkyl ketones are more reactive towards nucleophiles than aryl ketones due to the steric hindrance and electron-donating resonance effect of the aromatic ring in the latter.
Common nucleophilic addition reactions include:
Reduction: Hydride reagents like sodium borohydride (NaBH₄) will reduce both ketones to their corresponding secondary alcohols.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) will add to the carbonyls, forming tertiary alcohols after an aqueous workup.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) yields cyanohydrins.
Imine and Enamine Formation: Primary amines react to form imines, while secondary amines form enamines, typically at the more reactive C4-carbonyl.
Hydrazone and Oxime Formation: Reagents such as hydrazine (B178648) and hydroxylamine react to form hydrazones and oximes, respectively. These reactions are often the first step in cyclization reactions to form heterocycles.
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Reagent | Expected Major Product at Dioxo Moiety | Reaction Type |
|---|---|---|
| Sodium Borohydride (NaBH₄) then H₃O⁺ | 6-(4-Methoxyphenyl)-4,6-dihydroxyhexanoic acid | Reduction |
| Methylmagnesium Bromide (CH₃MgBr) then H₃O⁺ | 4-Methyl-6-(4-methoxyphenyl)-4,6-dihydroxyheptanoic acid | Grignard Reaction |
| Hydrazine (NH₂NH₂) | Product of condensation at C4 and/or C6, potential for cyclization | Hydrazone Formation |
| Hydroxylamine (NH₂OH) | Product of condensation at C4 and/or C6, potential for cyclization | Oxime Formation |
Enolization and Tautomerism Studies of the Dioxo Moiety
The methylene (B1212753) protons located at the C5 position, flanked by two carbonyl groups, are significantly acidic. This acidity facilitates the formation of a resonance-stabilized enolate anion upon deprotonation. Consequently, 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid exists in a dynamic equilibrium between its diketo form and two possible enol tautomers.
The keto-enol tautomerism is a fundamental characteristic of 1,3-dicarbonyl compounds. nih.govquora.com The equilibrium position is highly dependent on the solvent. missouri.eduresearchgate.net In nonpolar solvents, the enol form is often favored due to stabilization from intramolecular hydrogen bonding, which forms a stable six-membered ring. quora.com In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol. missouri.edu The enol form is stabilized by conjugation, which creates a delocalized pi system across the O=C-C=C-OH framework. youtube.com
Table 2: Factors Influencing Keto-Enol Tautomerism
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Polar solvents favor the keto form; nonpolar solvents favor the enol form. missouri.edu | Polar solvents disrupt the intramolecular hydrogen bond that stabilizes the enol. |
| Intramolecular Hydrogen Bonding | Stabilizes the enol form. quora.com | Formation of a pseudo-aromatic six-membered ring. |
| Conjugation | Stabilizes the enol form. youtube.com | Creates an extended π-electron system. |
Investigations into the Reactivity of the 4-Methoxyphenyl (B3050149) Subunit
The 4-methoxyphenyl group is an activated aromatic system. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. fiveable.mescribd.com It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the hexanoic acid chain, substitutions will occur at the ortho positions (C3 and C5 of the phenyl ring). The acyl group attached to the ring is deactivating, but the activating effect of the methoxy group is dominant.
Potential electrophilic substitution reactions include:
Halogenation: Reaction with Br₂ in the presence of a Lewis acid would yield the 3-bromo derivative.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the 3-position.
Friedel-Crafts Acylation/Alkylation: These reactions are also possible, introducing an acyl or alkyl group at the 3-position, though conditions must be chosen carefully to avoid side reactions. askfilo.com
Under different, pH-controlled conditions, the reactivity can change. For instance, oxidation of similar compounds like 4-methoxyacetophenone with bleach (NaOCl) can lead to either electrophilic chlorination on the ring under acidic conditions or a haloform reaction under basic conditions. chegg.comacs.org
Potential for Intramolecular and Intermolecular Cyclization Leading to Heterocyclic Compound Formation
The 1,3-dicarbonyl functionality is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. organic-chemistry.orgnih.gov These reactions typically involve condensation with a dinucleophile.
Pyrazole Formation: Reaction with hydrazine (H₂NNH₂) or its derivatives leads to the formation of a pyrazole ring. acs.orgorganic-chemistry.org The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.
Isoxazole Formation: Condensation with hydroxylamine (NH₂OH) yields an isoxazole.
Pyrimidine Formation: Reaction with amidines, urea, or thiourea can be used to synthesize pyrimidine rings. slideshare.netmdpi.combu.edu.eg This is a variation of the Pinner pyrimidine synthesis.
The presence of the carboxylic acid group offers the possibility for further, more complex cyclization events, potentially leading to fused ring systems after the initial heterocycle is formed.
Table 3: Common Heterocyclic Syntheses from 1,3-Dicarbonyl Precursors
| Reagent | Resulting Heterocycle | General Reaction Name |
|---|---|---|
| Hydrazine (R-NHNH₂) | Pyrazole acs.org | Knorr Pyrazole Synthesis (variant) |
| Hydroxylamine (NH₂OH) | Isoxazole | - |
| Urea (NH₂CONH₂) | Pyrimidinone | Pinner Synthesis (variant) slideshare.net |
| Thiourea (NH₂CSNH₂) | Thiopyrimidinone | Pinner Synthesis (variant) |
| Amidine (R-C(=NH)NH₂) | Pyrimidine mdpi.com | Pinner Synthesis |
Redox Transformations of the Compound
The compound can undergo various reduction and oxidation reactions, often with a degree of selectivity depending on the reagents used.
Reduction Reactions: The three reducible functional groups are the two ketones and the carboxylic acid.
Selective Ketone Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the C4 and C6 ketones to secondary alcohols without affecting the carboxylic acid. youtube.com
Selective Carboxylic Acid Reduction: Borane complexes (e.g., BH₃·THF) can selectively reduce the carboxylic acid to a primary alcohol in the presence of ketones. harvard.edu
Complete Reduction: A strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will reduce all three functional groups: both ketones to secondary alcohols and the carboxylic acid to a primary alcohol. wikipedia.org
Deoxygenation: The ketone groups can be completely removed (reduced to a methylene group, -CH₂-) via methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.
Table 4: Selectivity of Common Reducing Agents
| Reagent | C4-Ketone | C6-Ketone | Carboxylic Acid |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduced to -CH(OH)- | Reduced to -CH(OH)- | No Reaction |
| Borane (BH₃·THF) | No Reaction (or slow) | No Reaction (or slow) | Reduced to -CH₂OH |
| Lithium Aluminum Hydride (LiAlH₄) | Reduced to -CH(OH)- | Reduced to -CH(OH)- | Reduced to -CH₂OH |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Reduced to -CH(OH)- | Reduced to -CH(OH)- | No Reaction (typically) libretexts.org |
Oxidation Reactions: Oxidation of this molecule can be complex and may lead to cleavage of C-C bonds.
Haloform Reaction: Under basic conditions with a halogen (e.g., Br₂/NaOH), the C4-keto group, which has α-protons at C5, could potentially undergo cleavage via the haloform reaction, although the typical substrate is a methyl ketone.
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under harsh conditions can cleave the molecule. For instance, aerobic photooxidation with iodine has been shown to cleave 1,3-diketones to yield carboxylic acids. organic-chemistry.org
Baeyer-Villiger Oxidation: Peroxy acids can oxidize ketones to esters. The aryl ketone at C6 would likely migrate in preference to the alkyl group, inserting an oxygen atom between the C6-carbonyl and the 4-methoxyphenyl ring.
Advanced Spectroscopic and Structural Characterization of 6 4 Methoxyphenyl 4,6 Dioxohexanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A complete NMR analysis of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid would involve a suite of one-dimensional and two-dimensional experiments.
Application of One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques
A comprehensive NMR study would begin with the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their coupling interactions. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
To definitively assign each proton and carbon signal, a series of two-dimensional NMR experiments would be necessary:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in conformational analysis.
Currently, there are no published, fully assigned ¹H and ¹³C NMR data sets or 2D NMR spectra specifically for this compound. While spectral data for related compounds such as 4-methoxyphenylacetic acid are available, direct extrapolation of this data would not be scientifically rigorous. hmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom # | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Data not available | Data not available | Data not available |
This table is a placeholder to illustrate how data would be presented. No experimental or reliably predicted data is currently available.
Conformational Analysis via Dynamic NMR and Chemical Shift Perturbations
The hexanoic acid chain of this compound possesses significant conformational flexibility. Furthermore, the β-diketone moiety can exist in equilibrium between the diketo form and two enol tautomers. nih.gov Dynamic NMR experiments, which involve recording spectra at different temperatures, could provide insights into the rotational barriers of single bonds and the kinetics of tautomerization. Chemical shift perturbation studies, where the NMR spectra are recorded in different solvents or upon addition of a titrant, could also help to elucidate the predominant conformation and tautomeric form in various environments. At present, no such conformational studies have been reported for this compound.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which has a molecular formula of C13H14O5. This would allow for the confirmation of its elemental composition with a high degree of accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate the compound from any impurities and to analyze its fragmentation behavior. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions (MS/MS), it would be possible to deduce the connectivity of the atoms within the molecule. While the nominal mass is known, specific HRMS data and detailed fragmentation patterns for this compound are not documented in the available literature.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
| [M-H]⁻ | Data not available | Data not available |
This table is a placeholder to illustrate how data would be presented. No experimental HRMS data is currently available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
For this compound, IR and Raman spectra would be expected to show characteristic bands for:
The O-H stretch of the carboxylic acid, which is typically broad in the IR spectrum. wikipedia.org
The C=O stretches of the carboxylic acid and the two ketone groups. The β-diketone functionality may show coupled symmetric and asymmetric stretches, and their positions would be indicative of the tautomeric form.
The C-O stretches of the carboxylic acid and the methoxy (B1213986) group.
The aromatic C-H and C=C stretching vibrations of the methoxyphenyl group.
A detailed analysis of the vibrational spectra could also provide information about hydrogen bonding and molecular dynamics. However, no experimental IR or Raman spectra for this compound have been published.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Carboxylic Acid) | Data not available | IR |
| C=O (Ketones) | Data not available | IR, Raman |
| C=O (Carboxylic Acid) | Data not available | IR, Raman |
| C-O (Methoxy) | Data not available | IR, Raman |
| Aromatic C=C | Data not available | IR, Raman |
This table is a placeholder to illustrate how data would be presented. No experimental vibrational spectroscopy data is currently available.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and non-bonding electrons. The chromophores in this compound are the methoxyphenyl ring and the β-dicarbonyl system.
The UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions of the aromatic ring and n→π* and π→π* transitions of the dicarbonyl moiety. The position and intensity of these absorption maxima (λmax) would be sensitive to the solvent polarity and the tautomeric equilibrium of the β-diketone. nih.gov For instance, the enol form, with its extended conjugation, would be expected to absorb at a longer wavelength than the diketo form. Specific experimental UV-Vis data for this compound, which would be crucial for understanding its electronic properties, is not available.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.
Furthermore, an X-ray crystal structure would definitively establish the tautomeric form present in the solid state and reveal how the molecules pack together in the crystal lattice. This would include details of any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and ketone functionalities. Such information is vital for understanding the physical properties of the solid material. To date, no crystallographic data for this compound has been deposited in crystallographic databases.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations
An examination of the molecular structure of this compound reveals the absence of a permanent stereocenter. The molecule, in its ground-state diketo form, does not possess a chiral carbon atom and is therefore achiral. Consequently, it does not exhibit natural optical activity, and thus, standard chiroptical spectroscopic techniques like Circular Dichroism (CD) would not yield a signal for the compound in an achiral solvent.
The chemical structure of this compound is depicted as follows:
| IUPAC Name | SMILES String | InChI Key |
| This compound | COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | Based on similar structures, a unique key would be generated upon database submission. |
While the diketo tautomer is achiral, the molecule possesses β-dicarbonyl functionality and can, in principle, exist in equilibrium with its enol tautomers. Tautomerization of the C5 methylene (B1212753) protons, which are activated by the two adjacent carbonyl groups, could lead to the formation of an enol. Depending on the substitution pattern of the resulting double bond and the conformation of the molecule, some enolic forms could be transiently chiral. However, there is no evidence in the published literature to suggest the stable existence or isolation of chiral enol forms of this specific compound under standard conditions.
A comprehensive study on the synthesis of a series of 6-aryl-4-oxohexanoic acids, which includes the 4-methoxyphenyl (B3050149) derivative, describes their preparation and characterization without any reference to chirality or the separation of stereoisomers researchgate.net. The synthesis typically involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction, yielding the final achiral product researchgate.net.
It is theoretically possible to induce chirality in this compound. This could be achieved through several mechanisms, such as:
Complexation with a chiral host: Encapsulation or binding of the molecule within a chiral host, such as a cyclodextrin (B1172386) or a chiral metal-organic framework, could force it into a chiral conformation, leading to an induced circular dichroism (ICD) spectrum.
Interaction with a chiral solvent or additive: Dissolving the compound in a chiral solvent or in the presence of a chiral auxiliary could lead to diastereomeric interactions that result in a measurable CD signal.
Derivatization with a chiral reagent: Reaction of the carboxylic acid or keto groups with a chiral derivatizing agent would produce a diastereomeric mixture, where each diastereomer would have its own distinct CD spectrum.
As of the current body of scientific literature, no chiroptical spectroscopic studies have been reported for this compound itself. The investigation of induced chirality could be a potential area for future research to probe the conformational landscape and intermolecular interactions of this molecule.
Theoretical and Computational Investigations of 6 4 Methoxyphenyl 4,6 Dioxohexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure and three-dimensional shape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost.
For 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid, a DFT study would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A common approach involves using a functional like B3LYP with a basis set such as 6-31+G(d). biointerfaceresearch.com
Once the optimized geometry is obtained, a wealth of ground-state properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. Other properties like the dipole moment, polarizability, and electrostatic potential map can also be determined, offering insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.
Time-Dependent DFT (TD-DFT) would be employed to study the excited-state properties. This allows for the prediction of the molecule's electronic absorption spectrum (UV-Vis), which is crucial for understanding its photophysical behavior.
Illustrative Data Table: Predicted Ground State Properties (Hypothetical) This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual research findings for this specific molecule.
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| Total Energy | -1050.5 Hartree | Thermodynamic stability indicator |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |
While DFT is widely used, other methods can provide complementary or more accurate data. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based directly on the principles of quantum mechanics without empirical parameters. They can offer a higher level of accuracy for electronic properties, albeit at a significantly greater computational expense. These would be used to benchmark the results from DFT calculations.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be suitable for very large molecules or for preliminary, high-throughput screening of molecular properties.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the hexanoic acid chain in this compound means it can adopt multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com Calculated shifts are compared to experimental spectra to aid in peak assignment.
IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) absorption can be predicted. biointerfaceresearch.com These frequencies relate to the stretching and bending of specific bonds (e.g., C=O, O-H, C-O). Calculated frequencies are often scaled by an empirical factor to better match experimental values.
UV-Vis Absorption Maxima: As mentioned in section 5.1.1, TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
Illustrative Data Table: Predicted Spectroscopic Data (Hypothetical) This table illustrates the type of data that would be generated from spectroscopic predictions. The values are not based on actual research findings for this specific molecule.
| Parameter | Predicted Value (Hypothetical) | Experimental Correlation |
|---|---|---|
| ¹H NMR Shift (Carboxylic Acid H) | δ 12.1 ppm | Corresponds to the acidic proton |
| ¹³C NMR Shift (Ketone C=O) | δ 195 ppm | Corresponds to the carbonyl carbon |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | Characteristic ketone carbonyl absorption |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ (broad) | Characteristic carboxylic acid O-H absorption |
Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions
While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the explicit interactions of the molecule with its environment over time. acs.org
In an MD simulation of this compound in a solvent like water, the system would consist of one or more solute molecules surrounded by a large number of explicit water molecules in a simulation box. By solving Newton's equations of motion for every atom, the trajectory of the system is tracked over a period of nanoseconds or longer.
These simulations provide critical insights into:
Solvation: How water molecules arrange around the solute, particularly around the polar carboxylic acid and ketone groups and the nonpolar aromatic ring.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and solvent, and between solute molecules themselves.
Conformational Dynamics: How the molecule flexes and changes its shape in solution, providing a more realistic picture than static conformational analysis.
Aggregation: Whether the molecules tend to self-assemble or form aggregates in solution, which can be driven by hydrophobic interactions of the aromatic rings and hydrogen bonding. acs.org
Reaction Mechanism Elucidation and Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study reactions such as its deprotonation, esterification, or intramolecular cyclization.
To elucidate a reaction mechanism, one would identify the structures of the reactants, products, and any intermediates. The crucial step is to locate the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Derivation of Quantum Chemical Descriptors for Structure-Property Correlations
Intensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research on the specific compound this compound. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that detailed theoretical investigations and the derivation of quantum chemical descriptors for this particular molecule have not been published.
Quantum chemical descriptors are numerical values derived from the three-dimensional structure of a molecule that quantify various aspects of its electronic and geometric properties. These descriptors are crucial in developing structure-property and structure-activity relationships (QSPR/QSAR), which are predictive models that link the features of a molecule to its macroscopic properties or biological activity.
Commonly calculated quantum chemical descriptors include:
Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor is related to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: This relates to the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap often correlates with higher reactivity.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
The process of deriving these descriptors typically involves sophisticated computational methods, with Density Functional Theory (DFT) being one of the most widely used approaches due to its balance of accuracy and computational cost. These calculations would provide the foundational data for building predictive models for this compound.
Unfortunately, without any published research, it is not possible to provide specific data tables or detailed findings on the quantum chemical descriptors for this compound. The scientific community has yet to direct its computational resources to this specific molecule and publish the results. Therefore, any in-depth discussion of its structure-property correlations based on these descriptors would be purely speculative.
Strategic Applications of 6 4 Methoxyphenyl 4,6 Dioxohexanoic Acid in Contemporary Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The 1,3-dicarbonyl moiety within 6-(4-methoxyphenyl)-4,6-dioxohexanoic acid is a cornerstone of its synthetic versatility, serving as a linchpin for the construction of a wide array of complex molecules, particularly heterocyclic compounds. beilstein-journals.orgfiveable.menih.gov The acidic nature of the methylene (B1212753) group situated between the two carbonyls allows for easy deprotonation to form a stabilized enolate, a potent nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. fiveable.me
This reactivity is extensively exploited in condensation reactions with dinucleophiles to forge heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazoles, while amidines and ureas can lead to the formation of pyrimidines. acs.org The presence of the carboxylic acid group offers an additional site for modification or cyclization, potentially leading to more complex fused ring systems.
The general synthetic utility of 1,3-diketones is highlighted by their role as key intermediates in the synthesis of compounds with significant biological activities, including antioxidant, antitumor, and antibacterial properties. acs.org The methoxyphenyl group in this compound can also influence the electronic properties and solubility of the resulting complex molecules.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from 1,3-Diketone Precursors
| Reactant | Heterocyclic Product | Reference |
|---|---|---|
| Hydrazine | Pyrazole | acs.org |
| Substituted Hydrazines | Substituted Pyrazoles | acs.org |
| Urea | Pyrimidine | researchgate.net |
| Amidines | Pyrimidine | researchgate.net |
Exploration as a Monomer or Building Block in Polymer and Supramolecular Chemistry
The dual functionality of this compound, possessing both a polymerizable or chelating diketone unit and a reactive carboxylic acid, makes it an intriguing candidate for the construction of polymers and supramolecular assemblies. The 1,3-diketone moiety can be incorporated into polymer backbones, leading to materials with unique properties. For example, organoboron polymers incorporating 1,3-diketone ligands have been shown to exhibit interesting photophysical properties, such as fluorescence. acs.org
The carboxylic acid group can be readily converted into an ester or amide, providing a handle for polymerization through condensation reactions. This could lead to the formation of polyesters or polyamides where the diketone unit is a pendant group, available for post-polymerization modification or for imparting specific properties to the material. For instance, the incorporation of rigid cyclic units derived from diketones can enhance the thermal stability of polymers. nih.gov
In the realm of supramolecular chemistry, the 1,3-diketone can participate in hydrogen bonding or metal coordination to form well-defined, non-covalently linked architectures. The keto-enol tautomerism inherent to 1,3-diketones can be influenced by the surrounding environment, a property that can be exploited in the design of responsive supramolecular systems. mdpi.com
Table 2: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Polycondensation | Carboxylic Acid | Polyester, Polyamide | Modified thermal stability, sites for cross-linking |
| Coordination Polymerization | 1,3-Diketone | Organometallic Polymer | Photophysical properties, catalytic activity |
| Radical Polymerization (of a derivative) | Modified side chain | Vinyl-type Polymer | Functional materials with pendant diketone groups |
Design and Synthesis of Derivatized Forms for Specific Chemical Probes or Scaffolds
The inherent reactivity of this compound allows for its derivatization into specialized chemical probes and scaffolds. The 1,3-diketone and carboxylic acid functionalities can be selectively modified to introduce reporter groups, reactive handles, or moieties that target specific biological molecules or environments.
For instance, the carboxylic acid can be coupled with fluorescent dyes, biotin (B1667282) for affinity labeling, or other reporter molecules. The 1,3-diketone itself can be a target for derivatization. For example, "click" chemistry handles, such as alkynes or azides, can be introduced, allowing for facile and specific conjugation to other molecules. ljmu.ac.uk
The synthesis of fluorinated derivatives is another strategy to create probes for ¹⁹F NMR studies, which can be a powerful tool for investigating biological systems. ljmu.ac.uk By strategically modifying the structure of this compound, a library of chemical probes could be developed to investigate a variety of biological processes.
Potential in Coordination Chemistry as a Ligand, particularly through Metal Chelation involving the Diketone and Carboxylate Moieties
The 1,3-diketone functionality of this compound is an excellent bidentate ligand for a wide range of metal ions. Upon deprotonation, the resulting enolate forms stable six-membered chelate rings with metal centers. libretexts.org The stability of these metal complexes is a key feature, making them useful in various applications, from catalysis to materials science.
The presence of the carboxylate group, which can also coordinate to metal ions, opens up the possibility of this molecule acting as a tridentate or even a bridging ligand, leading to the formation of polynuclear complexes or coordination polymers. The nature of the metal ion and the coordination geometry can be fine-tuned by the specific reaction conditions.
These metal complexes can exhibit interesting magnetic, optical, and catalytic properties. For example, lanthanide complexes with diketonate ligands are known for their luminescent properties, while transition metal complexes can be effective catalysts for a variety of organic transformations.
Table 3: Examples of Metal Ions Chelated by 1,3-Diketones
| Metal Ion | Potential Application of Complex | Reference |
|---|---|---|
| Copper(II) | Catalyst, Pigment | libretexts.org |
| Beryllium(II) | Stable Chelate | libretexts.org |
| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Luminescent Materials | libretexts.org |
| Iron(III) | Catalyst | nih.govorganic-chemistry.org |
| Rhodium(I) | Catalyst | acs.org |
| Cobalt(III) | Catalyst | nih.gov |
Application in Method Development for New Chemical Transformations
The unique reactivity of the 1,3-dicarbonyl unit makes this compound a valuable substrate for the development of new synthetic methodologies. The enolates derived from 1,3-diketones are key intermediates in a plethora of named reactions and modern synthetic transformations. organic-chemistry.orgnih.gov
Recent research has focused on developing novel C-C and C-heteroatom bond-forming reactions using 1,3-diketones as starting materials. researchgate.netacs.org For example, rhodium-catalyzed reductive α-acylation of enones provides a direct route to 1,3-diketones. acs.org Conversely, the 1,3-diketone in the target molecule can be a starting point for further transformations.
Furthermore, the selective cleavage of the C-C bond within the 1,3-diketone moiety has been explored as a route to other valuable synthons, such as 1,2-diketones, under mild, iron-catalyzed conditions. nih.govorganic-chemistry.org The development of such novel transformations expands the synthetic chemist's toolbox and allows for more efficient and sustainable routes to complex molecules. The presence of the carboxylic acid and the aromatic ring in this compound provides additional handles to explore and develop new chemical reactions.
Future Research Trajectories and Interdisciplinary Opportunities for 6 4 Methoxyphenyl 4,6 Dioxohexanoic Acid
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid is often performed using traditional batch methods. However, the adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of its production. nih.govresearchgate.net
Continuous-flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology has been successfully applied to the production of various active pharmaceutical ingredients, demonstrating improved yields and safety profiles. nih.gov For this compound, a potential flow synthesis could involve a multi-step sequence where key bond-forming reactions, such as Friedel-Crafts acylation and Claisen condensation, are performed in dedicated reactor modules.
Automated platforms, which integrate robotic handling with flow reactors, could further streamline the synthesis and purification process. nih.govnih.gov Such systems enable high-throughput screening of reaction conditions to quickly identify optimal parameters. The development of a cassette-based automated synthesis, similar to those used for producing complex radiotracers like 6-l-[18F]FDOPA, could make this compound and its derivatives more accessible for research and development. nih.govresearchgate.net
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation minimize risks associated with exothermic reactions. | Key synthetic steps can be energetic; flow control mitigates thermal runaways. |
| Improved Yield & Purity | Precise control over stoichiometry and residence time can reduce side product formation. | Minimizes impurities that are common in multi-step organic syntheses. |
| Scalability | Production can be scaled up by running the system for longer periods ("scaling out") rather than using larger reactors. | Facilitates the generation of quantities needed for materials science or extensive biological screening. |
| Reproducibility | Automation and precise parameter control lead to highly consistent product quality between batches. | Crucial for applications where minor impurities can significantly alter properties (e.g., electronics, catalysis). |
Catalytic Applications of the Compound or its Derivatives in Organic Transformations
The dicarbonyl moiety and the carboxylic acid group in this compound make it an attractive candidate for applications in catalysis. The 1,3-dicarbonyl system can act as a bidentate ligand, chelating to metal centers to form stable complexes. These metal complexes could themselves be catalysts for a variety of organic transformations.
Derivatives of this compound could be designed as chiral ligands for asymmetric catalysis. By introducing chiral centers into the hexanoic acid backbone, it may be possible to create ligands that, when complexed with metals like rhodium or palladium, can induce high enantioselectivity in reactions such as hydrogenation, C-H activation, or cross-coupling reactions. acs.orgacs.org The carboxylic acid group provides a convenient handle for immobilizing these potential catalysts onto solid supports, facilitating catalyst recovery and recycling—a key principle of green chemistry.
Furthermore, the diketone functionality itself can participate in organocatalysis, or its derivatives could be explored in photocatalytic processes, potentially mediating C-C bond formation. researchgate.net
Exploration in Advanced Functional Materials
The combination of a photo-active aryl ketone, a chelating dicarbonyl unit, and a surface-anchoring carboxylic acid group makes this compound a versatile building block for advanced functional materials. chemscene.com
Optoelectronic Materials: The conjugated system involving the aromatic ring and the dicarbonyl groups suggests potential for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The methoxy (B1213986) group (an electron-donating group) and the diketone (an electron-withdrawing group) create an intramolecular charge-transfer character that could be tuned to achieve desired electronic properties.
Sensors: The dicarbonyl unit is an excellent metal-ion binding site. Materials incorporating this compound could be developed as chemosensors. Upon binding to a specific metal ion, a detectable change in the photophysical properties of the molecule, such as a shift in fluorescence color or intensity, could occur. The carboxylic acid allows for straightforward grafting onto sensor surfaces like glass or gold nanoparticles.
Metal-Organic Frameworks (MOFs): The carboxylic acid provides a classic linker functionality for the synthesis of MOFs. By combining this molecule with various metal nodes, it may be possible to construct porous materials with tailored properties for gas storage, separation, or catalysis. The functional groups within the pores (the methoxyphenyl and diketone moieties) could impart specific host-guest chemistry.
Investigations into Novel Photophysical Properties and Photochemistry
Aryl ketones are a well-studied class of chromophores known for their rich photochemistry, which is initiated by the absorption of UV light to form an excited state. msu.edu The presence of the aryl ketone within the this compound structure suggests a fertile ground for photochemical investigation. thieme-connect.com
Upon excitation, the molecule is expected to undergo electronic transitions (n → π* and π → π*), potentially leading to a triplet excited state through intersystem crossing. msu.edu This triplet state is often long-lived and highly reactive, opening pathways to various photochemical transformations. thieme-connect.comthieme-connect.com Potential reactions include:
Intramolecular Cycloadditions: The excited ketone could react with a part of its own aliphatic chain, leading to complex polycyclic structures.
Hydrogen Atom Abstraction: The excited carbonyl oxygen could abstract a hydrogen atom from the alkyl chain, leading to diradical intermediates that could cyclize to form cyclobutanol (B46151) derivatives.
Photoenolization: If substituted at the ortho position of the aromatic ring, related aryl ketones can form highly reactive photoenols, which can act as dienes in Diels-Alder reactions. thieme-connect.com
Future research would involve detailed photophysical characterization (absorption and emission spectroscopy, quantum yield measurements, and excited-state lifetime analysis) and exploration of its photochemical reactivity under various conditions.
Exploiting its Unique Structural Features for Green Chemical Processes and Sustainable Syntheses
The principles of green chemistry emphasize the use of renewable feedstocks, atom-economical reactions, and the design of biodegradable products. carlroth.com this compound and its derivatives are well-suited for exploration within this framework.
Renewable Feedstocks: The 4-methoxyphenyl (B3050149) group is structurally related to chemical motifs found in lignin (B12514952), a major component of biomass. Future research could focus on developing synthetic pathways that derive this part of the molecule from renewable lignin sources instead of petroleum-based precursors like anisole (B1667542).
Atom-Economical Syntheses: The 1,3-dicarbonyl moiety is a versatile functional group for C-C bond formation through reactions like Michael additions and aldol (B89426) condensations, which are often highly atom-economical. acs.org Using the compound as a platform, complex molecules could be built efficiently, minimizing waste.
Biodegradable Polymers: Dicarboxylic acids are key monomers in the synthesis of polyesters. mdpi.com The carboxylic acid function of this compound allows it to be potentially used as a monomer or co-monomer in polymerization reactions with bio-based diols (e.g., from carbohydrates) to create novel biodegradable polyesters. The ester linkages in such polymers are often susceptible to hydrolysis, rendering them biodegradable. The pendant methoxyphenyl-diketone group along the polymer chain could impart specific functionalities, such as UV-blocking or antioxidant properties. The use of enzymes for deproteinization and demineralization in related extractions points towards greener processing possibilities. nih.gov
Q & A
Basic Research Question
- Spectroscopy : ¹H NMR (DMSO-d₆) reveals key signals: δ 3.76–3.86 ppm (methoxy group), aromatic protons at δ 6.96–7.29 ppm, and carboxylic acid protons (broad, ~δ 12 ppm). IR confirms carbonyl stretches (1700–1750 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities. Retention time comparison with standards ensures identity .
- Melting Point : Consistency with literature values (e.g., 122–124°C for analogs) validates crystallinity .
What experimental strategies are employed to evaluate the antitumor potential of this compound, including relevant cell line models and mechanism-of-action studies?
Advanced Research Question
- Cell Line Models : Use diverse cancer cell lines (e.g., HeLa, HT29, OVISE) to assess cytotoxicity via MTT assays. LS1034 (colon adenocarcinoma) and SF295 (glioblastoma) are sensitive to structurally related diketo acids .
- Mechanistic Studies :
- Enzyme Inhibition : Test inhibition of NAD(P)H:quinone oxidoreductase or kinases linked to tumor growth.
- Apoptosis Markers : Western blotting for caspase-3/9 activation and Bcl-2 suppression .
- ROS Induction : Flow cytometry with DCFH-DA probe measures reactive oxygen species (ROS) generation .
How do structural modifications at the 4-methoxyphenyl or diketone positions influence the compound's bioactivity, and what computational tools support structure-activity relationship (SAR) analysis?
Advanced Research Question
- Modifications :
- Computational Tools :
- Docking Studies (AutoDock Vina) : Predict binding to enzymes like COX-2 or topoisomerase II.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
What contradictions exist in reported biological activities of structurally related γ,δ-diketo acids, and how can researchers design experiments to resolve these discrepancies?
Advanced Research Question
- Contradictions : Some studies report potent antitumor activity in HT29 cells, while others show inactivity in COLO320 .
- Resolution Strategies :
- Standardized Assays : Use identical cell culture conditions (e.g., RPMI vs. DMEM media) and passage numbers.
- Metabolic Profiling : LC-MS to compare intracellular metabolite levels (e.g., ATP, NAD⁺) across cell lines.
- Synergy Studies : Test combinatorial effects with chemotherapeutics (e.g., 5-FU) to identify context-dependent efficacy .
What considerations are critical when designing stability studies for this compound under various pH and temperature conditions?
Basic Research Question
- Storage Conditions : Store at 3–8°C in inert atmosphere (argon) to prevent diketone hydrolysis .
- pH Stability :
- Acidic Conditions (pH <3) : Protonation of carbonyls reduces reactivity.
- Alkaline Conditions (pH >9) : Risk of esterification or decarboxylation.
- Analytical Monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC and NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
